3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a thioamide and an α-halo ketone can yield the imidazo[2,1-b][1,3]thiazine ring.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through selective oxidation reactions.
Substitution Reactions: The phenyl and p-tolyl groups are typically introduced via nucleophilic substitution reactions, where appropriate aryl halides react with the imidazo[2,1-b][1,3]thiazine intermediate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo[2,1-b][1,3]thiazine ring with a bromide source, such as methyl bromide, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.
Reduction: The imidazo[2,1-b][1,3]thiazine ring can be reduced under hydrogenation conditions to yield a more saturated ring system.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) under hydrogen gas are common.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a more saturated imidazo[2,1-b][1,3]thiazine ring.
Substitution: Formation of nitro or halo derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, they might be explored as antimicrobial agents, anticancer drugs, or neuroprotective agents.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism by which 3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The imidazo[2,1-b][1,3]thiazine core could facilitate binding to biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but with a pyridine ring instead of a thiazine ring.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds also feature a fused ring system with a thiazole and triazole ring.
Uniqueness
What sets 3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide apart is its specific combination of functional groups and ring structure, which can confer unique chemical reactivity and biological activity. The presence of both phenyl and p-tolyl groups, along with the hydroxyl and bromide functionalities, provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2OS.BrH/c1-15-8-10-16(11-9-15)19(22)14-20(17-6-3-2-4-7-17)18-21(19)12-5-13-23-18;/h2-4,6-11,22H,5,12-14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQHFABRTFEGKP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.